
(3-Hydroxy-p-tolyl)urea
Overview
Description
(3-Hydroxy-p-tolyl)urea is a substituted urea derivative characterized by a para-methylphenyl (p-tolyl) group with a hydroxyl (-OH) substituent at the meta position (3-hydroxy). Its structure combines the urea functional group (-NH-C(=O)-NH₂) with a modified aromatic ring, conferring unique physicochemical properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Hydroxy-p-tolyl)urea, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted aromatic amines and carbonyl sources under controlled conditions. Key parameters include temperature, solvent choice (e.g., DMF or THF), and catalyst use (e.g., EDC/NHS for carbodiimide-mediated coupling). Post-synthesis, confirm structural integrity via (to verify aromatic protons and urea NH signals), , and FT-IR (to identify urea carbonyl stretches at ~1640–1680 cm). High-resolution mass spectrometry (HRMS) or HPLC-MS further ensures purity .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer : Use to resolve aromatic protons (e.g., para-substituted toluene protons at δ 6.7–7.2 ppm) and urea NH protons (δ 5.5–6.5 ppm). confirms the urea carbonyl at ~155–160 ppm. FT-IR identifies the urea C=O stretch and hydroxyl group vibrations (broad peak ~3200–3500 cm). Cross-reference spectral data with computational simulations (e.g., DFT) for validation .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Follow general lab safety guidelines: use PPE (gloves, lab coats), conduct reactions in fume hoods, and avoid inhalation/contact. While specific toxicity data may be limited, analogous urea compounds suggest moderate irritancy. Implement spill containment measures and dispose of waste via approved chemical protocols .
Q. Which solubility and stability tests are necessary during pre-formulation studies of this compound for pharmacological applications?
- Methodological Answer : Perform solubility profiling in polar (water, DMSO) and non-polar solvents (hexane) to identify optimal formulation vehicles. Assess stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor degradation products. UV-Vis spectroscopy tracks photostability under light exposure .
Advanced Research Questions
Q. How do structural modifications, such as the introduction of a 3-hydroxy-p-tolyl group, influence the biological activity of N,N’-diarylurea derivatives compared to other substituents?
- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varied substituents (e.g., pyridinyl vs. tolyl groups). Evaluate potency using dose-response assays (e.g., IC in enzyme inhibition). The 3-hydroxy-p-tolyl group may enhance hydrogen bonding with target proteins, as seen in F/R ratio score improvements, but could reduce membrane permeability due to increased polarity .
Q. What mechanistic hypotheses explain the reduced F/R ratio scores observed in 3-hydroxy-p-tolyl-containing ureas compared to pyridinyl analogs, and how can these be tested experimentally?
- Methodological Answer : Hypothesize steric hindrance or altered electronic effects from the hydroxyl group. Validate via X-ray crystallography (to visualize binding interactions) or molecular dynamics simulations. Competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) quantify target affinity changes .
Q. In comparative studies of urea derivatives, how should researchers address contradictions in potency data arising from varying experimental conditions (e.g., concentration ranges or assay protocols)?
- Methodological Answer : Standardize assay conditions (e.g., fixed ATP concentrations in kinase assays) and include positive controls. Use meta-analysis frameworks to reconcile discrepancies, weighting data by assay robustness (e.g., coefficient of variation <15%). Transparently report variables like incubation time and buffer composition .
Q. How can structure-based drug design approaches optimize the target-binding affinity of this compound derivatives while minimizing off-target interactions?
- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding poses. Synthesize derivatives with halogen substitutions (e.g., Cl, F) to enhance hydrophobic interactions. Validate selectivity via kinome-wide profiling or thermal shift assays .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies investigating this compound’s inhibitory effects on cellular pathways?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data, mixed-effects models account for time-dependent variability .
Q. Data Management and Reproducibility
Q. How should researchers balance transparency and privacy when sharing datasets containing this compound’s experimental results?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Anonymize sensitive metadata (e.g., collaborator institutions) and provide detailed experimental protocols to enable replication .
Q. What strategies mitigate bias when interpreting contradictory results in structure-activity relationship studies of urea derivatives?
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
N-(3-Methoxypropyl)urea
- Structural Features : This compound substitutes urea with a 3-methoxypropyl chain (C₅H₁₂N₂O₂), introducing a methoxy (-OCH₃) group on a three-carbon alkyl chain .
- Molecular Weight: N-(3-Methoxypropyl)urea has a lower molecular weight (132.16 g/mol) than (3-Hydroxy-p-tolyl)urea (~166 g/mol), influencing diffusion and bioavailability.
- Applications: Limited toxicity data are available, but its alkyl chain may favor membrane permeability in drug delivery systems.
3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea
- Structural Features : This derivative (C₁₈H₁₈ClN₃O) incorporates a chlorophenyl group, a dihydropyrrolyl ring, and an m-tolyl substituent, creating a bulky, heterocyclic structure .
- Molecular Weight: At 327.8 g/mol, this compound’s larger size may reduce solubility but enhance target binding specificity.
- Toxicity Considerations : Chlorine substituents are often associated with heightened toxicity, though specific data are unavailable for this compound.
(3-Hydroxy-p-tolyl)trimethylammonium Chloride
- Key Differences :
- Ionic Nature : The quaternary ammonium group introduces ionic character, enhancing water solubility but limiting blood-brain barrier penetration.
- Toxicity : Exhibits an intratracheal LD₅₀ of 250 mg/kg in rats, suggesting acute toxicity risks under certain exposure routes.
Research Findings and Implications
- Solubility and Bioavailability : The hydroxyl group in this compound likely enhances aqueous solubility compared to methoxy or chloro analogs, which may favor pharmaceutical applications requiring systemic distribution.
- Toxicity Trends : Chlorinated derivatives (e.g., 3-(3-chlorophenyl)-...urea) and ionic compounds (e.g., trimethylammonium chloride) show higher toxicity risks, emphasizing the need for structural optimization in drug design .
- Functional Group Impact : Substitutents critically modulate electronic, steric, and solubility profiles, guiding compound selection for specific applications (e.g., agrochemicals vs. therapeutics).
Properties
CAS No. |
16704-78-2 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(3-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChI Key |
ANLILZBBUVRVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Key on ui other cas no. |
16704-78-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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